molecular formula C24H21ClN2 B169658 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole CAS No. 132287-55-9

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole

Cat. No.: B169658
CAS No.: 132287-55-9
M. Wt: 372.9 g/mol
InChI Key: CRASEQORRPQZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chloroethyl group and the triphenylmethyl group in the structure of this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole typically involves the reaction of 1-(triphenylmethyl)-1H-imidazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.

    2-Chloroethyl)trimethylammonium chloride: Known for its use as a plant growth regulator.

    2-Chloroethyl (methylsulfonyl)methanesulfonate: Studied for its structural and biological properties.

Uniqueness

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is unique due to the presence of both the 2-chloroethyl and triphenylmethyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring, which contributes to its diverse biological activities. This compound, with the molecular formula C₂₇H₁₉ClN₂, features a chloroethyl group and a triphenylmethyl (trityl) substituent. The unique structural characteristics of this compound allow for various interactions with biological targets, leading to potential therapeutic applications.

The presence of the imidazole moiety in this compound is significant as it is known for its role in many biologically active compounds. The chloroethyl group can engage in nucleophilic substitution reactions, while the triphenylmethyl group enhances the compound's lipophilicity and stability, potentially improving bioavailability. The mechanism of action involves covalent bonding with nucleophilic sites on proteins or DNA, which may inhibit enzyme activity or disrupt cellular processes.

Antimicrobial Activity

Research indicates that compounds containing imidazole often exhibit notable antimicrobial properties. Preliminary studies have shown that this compound possesses antimicrobial and antifungal activities. For instance, derivatives of imidazole have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of imidazole derivatives have been well-documented. The unique structure of this compound may allow it to act as a lead compound in drug development targeting cancer cells. Preliminary studies suggest that its reactivity could lead to significant cytotoxic effects on certain cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives:

  • Study on Antimicrobial Activity : Jain et al. synthesized various substituted imidazoles and evaluated their antimicrobial potential against S. aureus, E. coli, and B. subtilis. The findings indicated that certain derivatives exhibited strong antimicrobial effects compared to standard antibiotics .
  • Antiviral Research : A study on Zinc(II)-2,4,5-triphenyl-1H-imidazole complex highlighted its efficacy against DENV-2, paving the way for further exploration into other metal complexes with similar structures .

Summary Table of Biological Activities

Activity Type Assessed Compound IC50/CC50 Values Target Organism/Cell Line
AntimicrobialThis compoundNot specifiedVarious bacterial strains
AntiviralZinc(II)-2,4,5-triphenyl-1H-imidazole complexIC50: 34.42 μg/ml; CC50: <100 μg/mlVero cells (DENV-2)
AnticancerThis compoundNot specifiedCancer cell lines

Properties

IUPAC Name

4-(2-chloroethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASEQORRPQZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557822
Record name 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132287-55-9
Record name 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trityl-4-(2-chlorethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.